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Compound of Interest

Compound Name: 4-(pentyloxy)benzenesulfonamide

CAS No.: 1141-94-2

Cat. No.: B077780

Get Quote

Executive Summary
4-(pentyloxy)benzenesulfonamide represents a classic scaffold in medicinal chemistry: a

zinc-binding benzenesulfonamide "head" coupled with a lipophilic pentyloxy "tail."[1] While

primarily identified as an inhibitor of Carbonic Anhydrase (CA) isoforms (specifically hCA I, II,

IX, and XII), its amphiphilic nature introduces significant risks of assay artifacts—specifically

promiscuous aggregation and non-specific hydrophobic adsorption.[1]

This guide provides a rigorous, self-validating framework for confirming the biological activity of

this compound. We move beyond the standard colorimetric esterase assays, which are prone

to false positives, and detail three orthogonal biophysical systems required to publish high-

confidence

and

data.
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To establish scientific authority, findings must be triangulated across three distinct physical

principles: Catalytic Inhibition, Thermal Stabilization, and Thermodynamic Binding.[1]

Feature
Primary Assay:

Stopped-Flow CO₂

Hydration

Orthogonal A:

Fluorescent Thermal

Shift (FTSA)

Orthogonal B:

Isothermal Titration

Calorimetry (ITC)

Physical Principle
Functional Enzyme

Kinetics

Protein Thermal

Stability (

)

Thermodynamics (

,

,

)

Readout Absorbance (pH

change)

Fluorescence (Sypro

Orange)

Heat (

cal/sec)

Throughput Medium High Low

Key Artifact Risk
Buffer capacity issues,

colored compounds

Dye interference,

aggregation

DMSO mismatch,

solubility

Validation Role
Baseline Activity (

)

Binding Confirmation (

)

Stoichiometry &

Mechanism

The Primary Baseline: Stopped-Flow CO₂ Hydration
Do not rely solely on the esterase (4-NPA) assay.[1] The esterase assay is a surrogate

reaction.[1] The physiological reaction of Carbonic Anhydrase is the hydration of CO₂.[1]

Why it matters: 4-(pentyloxy)benzenesulfonamide is a reversible, competitive inhibitor.[1]

Its efficacy must be defined by its ability to slow the physiological conversion of

.[1]

The Metric: The Inhibition Constant (

), calculated using the Cheng-Prusoff equation adapted for enzyme kinetics.[1]
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Orthogonal Assay A: Fluorescent Thermal Shift Assay
(FTSA)
Objective: Confirm physical binding by measuring the ligand-induced stabilization of the

protein.

Why for this compound? The pentyloxy tail is highly hydrophobic.[1] In solution, this compound

may form colloidal aggregates that sequester enzyme, mimicking inhibition.[1] FTSA

differentiates specific binding (which stabilizes the protein core, increasing

) from non-specific aggregation (which often destabilizes or shows no

shift).[1]

Detailed Protocol
Reagents:

Protein: Recombinant hCA II (or target isoform), purified >95%. Final conc: 2–5

M.

Dye: SYPRO Orange (5000x stock), used at 5x final.[1]

Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.4. Critical: Avoid phosphate buffers if zinc

stripping is a concern.[1]

Ligand: 4-(pentyloxy)benzenesulfonamide (10 mM DMSO stock).

Workflow:

Preparation: Dilute protein to 4

M in buffer. Add SYPRO Orange.

Titration: Prepare a dilution series of the ligand (e.g., 0.1

M to 100

M).[1] Maintain constant DMSO concentration (max 1%) across all wells.
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Execution: Dispense 20

L per well in a 384-well PCR plate. Seal with optical film.[1]

Ramp: Heat from 25°C to 95°C at 1°C/min using a RT-PCR instrument (e.g., Roche

LightCycler). Monitor fluorescence (Ex 490 nm / Em 575 nm).[1]

Analysis: Calculate the derivative (

).[1] The peak indicates the Melting Temperature (

).[1]

Valid Result: A dose-dependent increase in

(

C at saturation).[1]

Red Flag: No shift or a decrease in

suggests non-binding or destabilizing aggregation.[1]

Orthogonal Assay B: Isothermal Titration Calorimetry
(ITC)
Objective: The "Gold Standard" for defining the thermodynamic signature and stoichiometry (

).

Why for this compound? ITC is the only technique that directly measures the stoichiometry of

binding (

).[1] For a specific inhibitor like 4-(pentyloxy)benzenesulfonamide,

should theoretically equal 1.0 (one sulfonamide per zinc active site).[1] If

or

, your "inhibition" is likely due to precipitation or impure protein.[1]
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Detailed Protocol
System: MicroCal PEAQ-ITC or equivalent. Temperature: 25°C.

Workflow:

Cell Preparation: Fill the sample cell with hCA II (20

M) in 50 mM HEPES, pH 7.4, 1% DMSO.

Syringe Preparation: Fill the syringe with 4-(pentyloxy)benzenesulfonamide (200–300

M) in exactly the same buffer (50 mM HEPES, pH 7.4, 1% DMSO).

Critical Step: The DMSO % must be matched to within 0.05% between cell and syringe to

avoid large heats of dilution that mask the binding signal.[1]

Titration: Perform 19 injections of 2

L each, spaced 150 seconds apart.

Controls: Run a "Ligand into Buffer" titration to subtract the heat of dilution.

Analysis: Fit data to a "One Set of Sites" model.

Success Criteria:

within 2-fold of

from the kinetic assay; Stoichiometry (

) between 0.8 and 1.[1]2. Enthalpy (

) should be exothermic (negative), driven by the coordination of the sulfonamide nitrogen
to the Zinc ion.[1]

Visualizing the Validation Logic
The following diagram illustrates the decision matrix for validating 4-
(pentyloxy)benzenesulfonamide.
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Caption: Decision tree for filtering false positives. Only compounds passing functional

(Primary), structural stability (FTSA), and stoichiometric (ITC) checks are considered validated.

[1]

Mechanistic Insight: Why This Works
The validation strategy relies on the specific binding mode of sulfonamides to Carbonic

Anhydrase.[1]

The Anchor: The sulfonamide moiety (

) coordinates directly to the

ion in the active site, displacing a water molecule/hydroxide ion.[1] This is the source of the
Enthalpic (

) signal in ITC.[1]

The Tail: The pentyloxy group extends into the hydrophobic pocket of the enzyme.[1] This

interaction drives the Entropy (

) and contributes to the thermal stabilization seen in FTSA.[1]

If the compound were merely aggregating (a common PAINS artifact), you would see inhibition

in the primary assay but no distinct thermal shift (or a smeared transition) in FTSA, and non-

stoichiometric heat in ITC.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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